molecular formula C9H14O6 B3259706 1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester CAS No. 32296-89-2

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester

Cat. No.: B3259706
CAS No.: 32296-89-2
M. Wt: 218.2 g/mol
InChI Key: NNDMTHMOVLNMOI-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester is a chemical compound with the molecular formula C₇H₁₂O₆. It is a derivative of dioxolane, a heterocyclic acetal. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, to remove water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of other molecules, influencing biochemical pathways through its derivatives. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: This compound has a similar dioxolane ring structure but differs in the substitution pattern on the acetic acid moiety.

    2-Methyl-1,3-dioxolane: A simpler dioxolane derivative with fewer functional groups, used in various chemical reactions.

Uniqueness

1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester is unique due to its specific ester functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of applications in different fields, making it a versatile compound in both research and industry.

Properties

IUPAC Name

2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-2-13-8(12)6-9(5-7(10)11)14-3-4-15-9/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMTHMOVLNMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292603
Record name 2-Ethyl 1,3-dioxolane-2,2-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32296-89-2
Record name 2-Ethyl 1,3-dioxolane-2,2-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32296-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl 1,3-dioxolane-2,2-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester
Reactant of Route 2
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester
Reactant of Route 3
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester
Reactant of Route 4
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester
Reactant of Route 5
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester
Reactant of Route 6
1,3-Dioxolane-2,2-diacetic acid, 2-ethyl ester

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